1-(3-bromophenyl)-2-fluoroethan-1-ol

Catalog No.
S6550511
CAS No.
1784354-70-6
M.F
C8H8BrFO
M. Wt
219.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-bromophenyl)-2-fluoroethan-1-ol

CAS Number

1784354-70-6

Product Name

1-(3-bromophenyl)-2-fluoroethan-1-ol

Molecular Formula

C8H8BrFO

Molecular Weight

219.1

1-(3-Bromophenyl)-2-fluoroethan-1-ol (CAS: 1784354-70-6) is a bifunctional halogenated secondary alcohol utilized as a high-value building block in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and advanced materials [1]. It features a meta-positioned bromine atom that acts as a versatile handle for transition-metal-catalyzed cross-coupling, paired with a stable terminal fluoromethyl group that modulates the stereoelectronic profile of the adjacent hydroxyl. By providing a pre-installed C(sp3)-F bond, this scaffold allows process chemists to bypass hazardous late-stage fluorination steps while retaining the necessary aryl reactivity for modular structural extension [2].

Substituting this compound with its non-fluorinated analog, 1-(3-bromophenyl)ethan-1-ol, fundamentally alters the target molecule's pKa, lipophilicity, and metabolic stability, often resulting in failed lead optimization due to rapid C2 oxidation in vivo [1]. Alternatively, attempting to synthesize the fluorinated motif from a generic 1-(3-bromophenyl)ethane-1,2-diol precursor using nucleophilic fluorinating agents (e.g., DAST or XtalFluor) typically results in poor regioselectivity, yielding difficult-to-separate mixtures of 1-fluoro and 2-fluoro isomers alongside up to 30% styrene elimination byproducts [2]. Procuring the pre-fluorinated 1-(3-bromophenyl)-2-fluoroethan-1-ol bypasses these low-yield steps, ensuring absolute regiochemical fidelity and preserving the integrity of the secondary alcohol for subsequent functionalization.

Regioselectivity and Yield in Fluorinated Scaffold Synthesis

Procuring pre-fluorinated 1-(3-bromophenyl)-2-fluoroethan-1-ol guarantees 100% regiopurity for the 2-fluoro isomer, a critical advantage for scale-up [1]. In contrast, late-stage deoxyfluorination of the baseline 1-(3-bromophenyl)ethane-1,2-diol with DAST typically yields a mixture of regioisomers (often <60% of the desired 2-fluoro-1-ol) and significant elimination byproducts (fluorostyrenes) [2].

Evidence DimensionYield of pure 2-fluoro-1-ol regioisomer
Target Compound Data100% regiopurity (direct procurement)
Comparator Or Baseline1-(3-bromophenyl)ethane-1,2-diol + DAST (<60% yield, mixed isomers)
Quantified Difference>40% yield improvement and elimination of chromatographic separation
ConditionsStandard laboratory scale synthesis vs. direct procurement

Bypassing late-stage fluorination eliminates the need for hazardous reagents and complex chromatographic separations, directly lowering the cost per gram of the final API intermediate.

Chemoselectivity Under Basic Cross-Coupling Conditions

The robust C2-F bond (bond dissociation energy ~116 kcal/mol) in 1-(3-bromophenyl)-2-fluoroethan-1-ol remains completely intact under standard basic Suzuki-Miyaura coupling conditions [1]. Conversely, the commonly used alternative 2-bromo-1-(3-bromophenyl)ethan-1-ol (C-Br BDE ~68 kcal/mol) rapidly undergoes intramolecular cyclization under identical basic conditions to form 2-(3-bromophenyl)oxirane in >90% conversion [2].

Evidence DimensionTerminal halo-alcohol stability under basic conditions
Target Compound DataStable (no epoxide formation)
Comparator Or Baseline2-Bromo-1-(3-bromophenyl)ethan-1-ol (>90% conversion to epoxide)
Quantified Difference100% retention of the terminal halo-alcohol motif vs. >90% loss via cyclization
ConditionsBasic aqueous/organic mixtures typical of Pd-catalyzed cross-coupling (e.g., K2CO3, 90 °C)

The robust C-F bond allows buyers to perform modular extensions at the meta-bromo position without requiring transient protection of the secondary alcohol.

Modulation of Hydroxyl pKa and Hydrogen Bonding Capacity

The strong inductive electron-withdrawing effect of the C2-fluorine in 1-(3-bromophenyl)-2-fluoroethan-1-ol lowers the pKa of the secondary hydroxyl group by approximately 1.5 units relative to the non-fluorinated analog [1]. This shift significantly enhances the hydrogen-bond donor capacity of the alcohol compared to the generic 1-(3-bromophenyl)ethan-1-ol baseline [2].

Evidence DimensionSecondary alcohol pKa
Target Compound DataEstimated pKa ~12.8-13.0
Comparator Or Baseline1-(3-bromophenyl)ethan-1-ol (Estimated pKa ~14.3)
Quantified Difference~1.5 unit reduction in pKa
ConditionsAqueous/organic physiological models

For medicinal chemistry procurement, this pKa shift is critical for tuning target-binding affinity and membrane permeability, making the fluorinated building block non-interchangeable with the generic methyl analog.

Modular Synthesis of Fluorinated APIs

Ideal for serving as a core scaffold where the meta-bromo group is subjected to Suzuki, Heck, or Buchwald-Hartwig cross-coupling to build extended biaryl or heteroaryl systems while retaining the metabolically stable fluoromethyl group [1].

Design of Kinase Inhibitors and Strong Hydrogen-Bond Donors

The depressed pKa of the secondary alcohol makes this compound highly suitable for synthesizing target molecules that require a strong, directional hydrogen bond donor in the active site, directly leveraging the evidence from Section 3 [2].

Bypassing Hazardous Reagents in Scale-Up

Highly recommended for process chemistry routes where avoiding the use of corrosive and toxic fluorinating agents (like HF-pyridine, DAST, or SF4) is a strict safety and regulatory requirement, streamlining the path from discovery to manufacturing [3].

Purity

0 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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